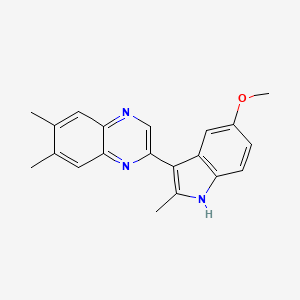

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-6,7-dimethyl-quinoxaline

Description

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-6,7-dimethyl-quinoxaline (Compound 4l) is a hybrid heterocyclic compound featuring an indole core fused with a quinoxaline moiety. The indole ring is substituted with a methoxy group at the 5-position and a methyl group at the 2-position, while the quinoxaline ring contains methyl groups at the 6- and 7-positions ().

Synthesized via a condensation reaction, 4l is reported as a bright yellow powder with a melting point of 233–235°C. Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms its molecular formula as C₂₀H₁₉N₃O (calculated [M+H]⁺: 318.1601; observed: 318.1613) ().

Propriétés

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)-6,7-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-11-7-17-18(8-12(11)2)23-19(10-21-17)20-13(3)22-16-6-5-14(24-4)9-15(16)20/h5-10,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFGUVFEMVWZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=C(NC4=C3C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-6,7-dimethyl-quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of quinoxaline derivatives, including this compound, typically involves multi-step reactions starting from indole derivatives and quinoxaline precursors. The general synthetic route includes:

- Formation of the Indole Core : The initial step often involves the condensation of substituted phenyl or indole derivatives with appropriate carbonyl compounds.

- Quinoxaline Formation : Subsequent cyclization reactions lead to the formation of the quinoxaline structure, often requiring specific catalysts or reaction conditions to ensure high yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Quinoxaline derivative A | HCT116 (Colorectal) | 1.9 | PI3K/AKT/mTOR inhibition |

| Quinoxaline derivative B | MCF-7 (Breast) | 2.3 | Apoptosis induction |

| 2-(5-Methoxy-2-methyl...) | TBD | TBD | TBD |

The specific compound this compound has shown promise in preliminary studies for its ability to inhibit cancer cell proliferation and induce apoptosis through modulation of critical signaling pathways such as PI3K/AKT/mTOR .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that quinoxaline derivatives may exhibit neuroprotective effects. Some studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, making them potential candidates for treating neurodegenerative diseases .

Study on Anticancer Activity

In a controlled study evaluating the cytotoxicity of various quinoxaline derivatives against colorectal cancer cells (HCT116), it was found that certain modifications to the quinoxaline structure significantly enhanced anticancer activity. The study reported that derivatives with specific substituents exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Neuroprotective Activity Assessment

Another study focused on the neuroprotective effects of related indole and quinoxaline compounds. The results suggested that these compounds could reduce oxidative stress markers in neuronal cell cultures, potentially offering a new therapeutic avenue for neurodegenerative conditions .

Applications De Recherche Scientifique

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological properties:

Anticancer Activity

Studies have shown that derivatives of indole and quinoxaline possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that certain indole derivatives effectively inhibited the growth of breast cancer cells in vitro, suggesting that 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-6,7-dimethyl-quinoxaline may also exhibit similar effects .

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been well-documented. Research indicates that compounds containing the indole structure can inhibit bacterial growth and exhibit antifungal properties. A comparative study found that certain indole derivatives showed significant inhibition against various bacterial strains, indicating potential for the development of new antimicrobial agents .

Neuroprotective Effects

Indole-based compounds are also being investigated for their neuroprotective effects. Research suggests that they may have the ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. A recent study highlighted the neuroprotective properties of similar compounds in animal models .

Material Science Applications

In addition to biological applications, this compound may have potential uses in material science:

Organic Electronics

Quinoxaline derivatives have been studied for their electronic properties, making them suitable candidates for organic semiconductors. Their ability to form stable thin films and exhibit good charge transport characteristics makes them promising materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Photocatalysis

Research into photocatalytic applications has revealed that certain quinoxaline derivatives can effectively catalyze reactions under light irradiation. This property can be harnessed for environmental applications, such as wastewater treatment and pollutant degradation .

Data Tables

Case Study 1: Anticancer Activity

A study conducted on a series of indole derivatives demonstrated significant anticancer activity against MCF-7 breast cancer cells. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, suggesting strong potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various indole derivatives against Staphylococcus aureus and Escherichia coli, specific compounds showed remarkable antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. This highlights the potential for developing new antimicrobial therapies based on this compound's structure .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Physical and Spectral Properties

*Molecular formula for 4e corrected to C₁₉H₁₄ClN₄ based on HRMS data ().

†Calculated for C₁₉H₁₅N₄O₂ ([M+H]⁺: 331.1195).

‡Molecular formula for 4m inferred from substituents ().

Key Observations

Melting Point Trends

- Electron-withdrawing groups (EWGs): Compounds 4e (5-Cl) and 4g (5-NO₂) exhibit higher melting points (>290°C) compared to 4l and 4d (both <280°C). EWGs enhance dipole-dipole interactions and lattice stability, raising melting points ().

- Steric effects : The 2-methyl group on the indole ring in 4l reduces symmetry and weakens crystal packing, leading to a lower melting point (233–235°C) than 4d (277–280°C), which lacks this substituent ().

- Halogen substitution on quinoxaline: 4m (6,7-Cl) shows a lower melting point (219–221°C) than 4l, likely due to altered halogen-mediated intermolecular forces ().

Spectroscopic Signatures

- ¹H NMR : The methoxy group in 4l and 4d resonates at δ ~3.78–3.79 ppm, while the 2-methyl group in 4l appears as a singlet at δ 2.72 ppm (). Chloro and nitro substituents in 4e and 4g deshield adjacent protons, shifting aromatic signals upfield ().

- HRMS : Mass data confirms molecular formulas, with deviations <2 ppm between calculated and observed values ().

Electronic Effects

- Methoxy vs. In contrast, 5-Cl (4e) and 5-NO₂ (4g) withdraw electron density, altering redox properties and interaction with biological targets ().

- Methyl vs. Dichloro on Quinoxaline: The 6,7-CH₃ groups in 4l enhance steric bulk and lipophilicity compared to 6,7-Cl in 4m, which may influence solubility and binding affinity ().

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-6,7-dimethyl-quinoxaline?

- Methodological Answer : The compound can be synthesized via condensation reactions. A plausible route involves coupling a 5-methoxy-2-methyl-1H-indole-3-carbaldehyde derivative with a 6,7-dimethylquinoxaline precursor. For example:

Prepare the indole moiety: Start with 5-methoxy-2-methylindole and introduce a formyl group at the 3-position (analogous to methods in ).

Synthesize the quinoxaline fragment: Use 2,3-dichloroquinoxaline (DCQX) as a starting material, substituting chlorine atoms with methyl groups (see for DCQX reactivity).

Condensation: React the formyl-indole derivative with the dimethylquinoxaline amine under acidic conditions (e.g., acetic acid, reflux with sodium acetate or tosic acid as catalysts) .

- Key Considerations : Monitor reaction progress via TLC. Purify using recrystallization (e.g., DMF/acetic acid mixtures) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methoxy, methyl groups on indole and quinoxaline) .

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly if crystalline forms are obtained (see for similar quinoxaline derivatives) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yield be optimized amid conflicting reports on reaction conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst type, temperature, solvent). For instance:

- Compare sodium acetate () vs. tosic acid () in condensation reactions.

- Optimize reflux duration (3–5 hours in vs. overnight in ).

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., unreacted intermediates or dimerization products) .

- Kinetic Studies : Track reaction progress via in-situ FTIR or NMR to identify rate-limiting steps .

Q. What computational strategies predict the compound’s biological activity?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Model electronic (e.g., methoxy group electron-donating effects) and steric (methyl groups) features to predict interactions with biological targets (see for QSAR frameworks) .

- Molecular Docking : Simulate binding to receptors (e.g., serotonin receptors, given the indole moiety’s prevalence in neuroactive compounds) using software like AutoDock .

Q. How does the compound’s stability vary under different environmental conditions?

- Methodological Answer :

- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 25–60°C to assess susceptibility to hydrolysis (e.g., methoxy group cleavage) .

- Solubility Profiling : Determine solubility in organic (ethanol, DMSO) and aqueous media (see for quinoxaline solubility trends) .

Q. How to resolve discrepancies in catalytic systems for quinoxaline-indole hybrid synthesis?

- Methodological Answer :

- Comparative Catalysis : Replicate methods from (sodium acetate) and (tosic acid) under identical conditions to evaluate yield, purity, and reaction time .

- Mechanistic Studies : Use DFT calculations to compare activation energies for acid-catalyzed vs. base-mediated pathways .

Data Contradiction Analysis

Q. How to address conflicting literature reports on the compound’s spectroscopic data?

- Methodological Answer :

- Standardized Protocols : Ensure consistent sample preparation (e.g., solvent, concentration) for NMR/MS comparisons.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., ’s quinoxaline derivative or ’s trichloro-methoxyquinoline) to identify substituent-specific shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.